molecular formula C17H18Br2 B13992849 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene CAS No. 6337-62-8

1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene

Katalognummer: B13992849
CAS-Nummer: 6337-62-8
Molekulargewicht: 382.1 g/mol
InChI-Schlüssel: YDQDVPCUXBXCAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are separated by a propyl chain. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-(methyl)-4-[3-[4-(methyl)phenyl]propyl]benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The compound’s reactivity allows it to modify biological molecules, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Chloromethyl)-4-[3-[4-(chloromethyl)phenyl]propyl]benzene: Similar structure with chloromethyl groups instead of bromomethyl groups.

    1-(Methyl)-4-[3-[4-(methyl)phenyl]propyl]benzene: Lacks the halogen substituents, making it less reactive.

    1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]ethyl]benzene: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness

1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene is unique due to its specific arrangement of bromomethyl groups and the propyl chain, which imparts distinct reactivity and properties. This makes it valuable for specific chemical transformations and applications in research.

Eigenschaften

CAS-Nummer

6337-62-8

Molekularformel

C17H18Br2

Molekulargewicht

382.1 g/mol

IUPAC-Name

1-(bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene

InChI

InChI=1S/C17H18Br2/c18-12-16-8-4-14(5-9-16)2-1-3-15-6-10-17(13-19)11-7-15/h4-11H,1-3,12-13H2

InChI-Schlüssel

YDQDVPCUXBXCAC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCC2=CC=C(C=C2)CBr)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.